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molecular formula C7H4BrNO3 B1279160 2-Bromo-5-nitrobenzaldehyde CAS No. 84459-32-5

2-Bromo-5-nitrobenzaldehyde

Cat. No. B1279160
M. Wt: 230.02 g/mol
InChI Key: LJASZNNBVOTAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05062884

Procedure details

A nitrating acid prepared at -10° C. by adding 55 ml of concentrated H2SO4 to 20 ml of 98 percent HNO3 was added dropwise, in the course of 60 minutes, to a solution of 63.4 g (0.34 mole) of 2-bromobenzaldehyde in 110 ml of concentrated H2SO4 at -5° C. Stirring was continued for a further 45 minutes, after which the reaction mixture was poured onto 550 g of ice, and the precipitated solid was filtered off under suction, washed with water, then with 10 percent strength Na2CO3 solution and again with water. Drying under reduced pressure at 50° C. gave 72 g (92% of theory) of product as a yellow solid of melting point 86°-88° C.
Quantity
63.4 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
550 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
55 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[Br:5][C:6]1[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=1[CH:8]=[O:9]>OS(O)(=O)=O>[Br:5][C:6]1[CH:13]=[CH:12][C:11]([N+:1]([O-:4])=[O:2])=[CH:10][C:7]=1[CH:8]=[O:9]

Inputs

Step One
Name
Quantity
63.4 g
Type
reactant
Smiles
BrC1=C(C=O)C=CC=C1
Name
Quantity
110 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
ice
Quantity
550 g
Type
reactant
Smiles
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
55 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A nitrating acid prepared at -10° C.
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered off under suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Drying under reduced pressure at 50° C.
CUSTOM
Type
CUSTOM
Details
gave 72 g (92% of theory) of product as a yellow solid of melting point 86°-88° C.

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
BrC1=C(C=O)C=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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